molecular formula C15H14O6S B3382996 3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid CAS No. 380431-09-4

3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid

Cat. No.: B3382996
CAS No.: 380431-09-4
M. Wt: 322.3 g/mol
InChI Key: UPSLXFIXMLYQAZ-UHFFFAOYSA-N
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Description

3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid ( 380431-09-4) is a high-purity chemical compound with a molecular formula of C15H14O6S and a molecular weight of 322.33 g/mol . This benzoic acid derivative features a sulfonyl group linked to a 2-ethoxyphenoxy moiety, a structural pattern of significant interest in advanced medicinal chemistry research. Compounds within this structural family, particularly 2-sulfonamidebenzamides, have been identified as key scaffolds in the discovery and development of positive allosteric modulators for targets such as the Mas-related G-protein coupled receptor MrgX1 . MrgX1 is a promising non-opioid receptor target for the potential treatment of chronic pain conditions, offering a pathway for therapeutic intervention without the adverse effects associated with conventional opioids . As a building block, this compound enables researchers to explore novel structure-activity relationships (SAR) and synthesize new chemical entities for pharmacological screening and biochemical studies. It is supplied for laboratory research applications. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-ethoxyphenoxy)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6S/c1-2-20-13-8-3-4-9-14(13)21-22(18,19)12-7-5-6-11(10-12)15(16)17/h3-10H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSLXFIXMLYQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270710
Record name 3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid
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Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380431-09-4
Record name 3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380431-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 3 2 Ethoxyphenoxy Sulfonyl Benzoic Acid and Its Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing an effective synthesis plan. researchgate.netresearchgate.net For 3-[(2-ethoxyphenoxy)sulfonyl]benzoic acid, the most logical disconnection is at the sulfonyl bridge, specifically breaking the C-S bond between the sulfonyl group and the benzoic acid ring, or the S-O bond of the sulfonyl ester linkage.

The most common and strategically sound approach involves the formation of the sulfonate ester bond in a late stage of the synthesis. This leads to two primary precursors:

A benzoic acid derivative activated at the 3-position with a sulfonyl halide, typically 3-(chlorosulfonyl)benzoic acid .

The phenolic component, 2-ethoxyphenol (B1204887) .

Table 1: Key Precursors for Synthesis
PrecursorChemical StructureRole in Synthesis
3-(Chlorosulfonyl)benzoic acid The electrophilic sulfonyl source, providing the benzoic acid and sulfonyl moieties.
2-Ethoxyphenol The nucleophile that attacks the sulfonyl chloride to form the desired ether linkage.

This retrosynthetic strategy simplifies the complex target into two more readily accessible building blocks, whose individual syntheses are well-established.

The synthesis of substituted benzoic acids is a fundamental process in organic chemistry with several established methods. nih.govnih.gov These building blocks are crucial for creating a wide range of pharmaceutical compounds and complex organic molecules. nih.govnih.govresearchgate.net

Common synthetic routes to substituted benzoic acids include:

Oxidation of Alkylbenzenes: A powerful method involves the oxidation of a methyl or other alkyl group on a benzene (B151609) ring to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.com

Carbonation of Grignard Reagents: Aryl halides can be converted into Grignard reagents, which then react with carbon dioxide (CO₂) in an electrophilic attack, followed by acidic workup to yield the corresponding benzoic acid. youtube.com

Hydrolysis of Benzonitriles: Substituted benzonitriles can be hydrolyzed under acidic or basic conditions to produce benzoic acids.

For the specific precursor 3-(chlorosulfonyl)benzoic acid , a direct approach is the chlorosulfonation of benzoic acid using chlorosulfonic acid (HSO₃Cl). stackexchange.comyoutube.com This reaction introduces the sulfonyl chloride group directly onto the benzene ring. An alternative two-step process involves the sulfonation of benzoic acid with fuming sulfuric acid to produce 3-sulfobenzoic acid, which is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the sulfonyl chloride. youtube.com

The key intermediate, 2-ethoxyphenol, is typically prepared via the Williamson ether synthesis. This reaction involves the ethylation of catechol (1,2-dihydroxybenzene). To achieve mono-ethylation and prevent the formation of 1,2-diethoxybenzene, a protecting group strategy or careful control of stoichiometry is often necessary.

A common industrial method for preparing related 2-alkoxyphenoxy intermediates involves reacting an ortho-substituted phenol (B47542) with a 2-alkyloxazoline. google.com For instance, N-[2-(2-Ethoxy-phenoxy)-ethyl]-acetamide can be synthesized and subsequently hydrolyzed to yield 2-(2-Ethoxy-phenoxy)-ethylamine, a key intermediate for pharmaceuticals like Tamsulosin. google.com Another patented method involves reacting guaiacol (B22219) (2-methoxyphenol) with bromo-acetonitrile, followed by reduction. google.com However, for the direct synthesis of 2-ethoxyphenol, ethylation of catechol remains a primary laboratory method. A large-scale synthesis of 2-ethoxybenzoic acid starts with the ethylation of methyl salicylate (B1505791) using diethyl sulfate (B86663), followed by hydrolysis, demonstrating a robust method for creating the ethoxy group adjacent to another oxygen-containing substituent. chemicalbook.com

Formation of the Sulfonyl Linkage: Reaction Mechanisms and Conditions

The crucial step in assembling the target molecule is the formation of the sulfonate ester linkage. This is typically achieved through a sulfonylation reaction where the nucleophilic oxygen of 2-ethoxyphenol attacks the electrophilic sulfur atom of 3-(chlorosulfonyl)benzoic acid. youtube.com

The general mechanism involves a nucleophilic substitution at the sulfur atom. youtube.comscispace.com The reaction is almost always carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). The base serves two potential roles: it can act as a simple acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, or it can function as a nucleophilic catalyst. youtube.comacs.org In the catalytic pathway, the base (e.g., pyridine) attacks the sulfonyl chloride first to form a highly reactive sulfonyl-pyridinium salt, which is then readily attacked by the phenol. youtube.com

Direct Approach: The most straightforward method is the direct condensation of 3-(chlorosulfonyl)benzoic acid with 2-ethoxyphenol. scispace.com To avoid side reactions with the carboxylic acid group, it is often protected as an ester (e.g., methyl ester). The reaction sequence would be:

Coupling of methyl 3-(chlorosulfonyl)benzoate with 2-ethoxyphenol.

Hydrolysis of the methyl ester to yield the final benzoic acid product.

Indirect Approaches: Indirect methods provide alternative routes to the sulfonyl linkage, often utilizing different sulfonyl sources.

Radical Sulfonylation: Recent advances have utilized sulfonyl hydrazides or sodium sulfinates as sources of sulfonyl radicals. nih.govresearchgate.net These methods, often mediated by transition metals or oxidants, can form C-S bonds under mild conditions. researchgate.netresearchgate.net

Multi-component Reactions: In some cases, the sulfonyl linkage can be constructed in a multi-component reaction where the sulfonyl source, the aromatic ring, and another functional group are assembled in a single step. researchgate.net For example, a palladium-catalyzed three-component reaction of an indole, a sulfur dioxide source, and an aryldiazonium salt has been used to create 2-sulfonated indoles. researchgate.net

The success of the sulfonylation reaction is highly dependent on carefully controlled parameters.

Table 2: Optimization Parameters for Sulfonylation Reactions
ParameterInfluence and ConsiderationsExamples
Temperature Affects reaction rate and selectivity. Higher temperatures increase the rate but can lead to decomposition or unwanted side reactions. mdpi.com Optimal temperatures often need to be determined empirically for specific substrates. nih.gov In some gas-liquid sulfonation processes, increasing temperature from 30 °C to 50 °C significantly improves active substance content, but further increases can cause a decline. mdpi.comMild temperatures (e.g., 90 °C) have been found to be optimal for some sulfonation reactions using solid catalysts. nih.gov
Solvent The solvent must solubilize reactants and can influence reactivity. Pyridine can act as both solvent and catalyst. youtube.com Aprotic solvents like dichloromethane (B109758) or chloroform (B151607) are common. orgsyn.org Novel media like deep eutectic solvents (DESs) are being explored as green alternatives that can enhance solubility and reactivity. researchgate.netThe choice of solvent can even switch the selectivity of a reaction, leading to different products under different solvent systems (e.g., THF/H₂O vs. iPrOH/H₂O). researchgate.net
Catalysis Tertiary amines (e.g., pyridine, triethylamine) are frequently used as catalysts and acid scavengers. youtube.comacs.org Lewis acids like ytterbium(III) trifluoromethanesulfonate (B1224126) can catalyze the reaction between alcohols and sulfonic anhydrides. organic-chemistry.org Diarylborinic acid has been shown to be an efficient catalyst for the selective sulfonylation of diols. organic-chemistry.org4-Methylpyridine N-oxide is an effective catalyst for amine-free sulfonylation of alcohols. organic-chemistry.org

Optimization often involves screening various combinations of these parameters to maximize yield and purity while minimizing reaction time and environmental impact. asiachmical.comresearchgate.net

Multi-Step Synthesis Pathways: Efficiency and Yield Considerations

A plausible and efficient pathway is outlined below:

Scheme 1: Proposed Multi-Step Synthesis

  • Step 1: Ethylation of catechol using an ethylating agent like diethyl sulfate in the presence of a base to form 2-ethoxyphenol .
  • Step 2: Chlorosulfonation of benzoic acid using chlorosulfonic acid. To improve selectivity and handleability, the benzoic acid can first be converted to its methyl ester. The resulting methyl 3-(chlorosulfonyl)benzoate is a stable intermediate.
  • Step 3: Coupling of methyl 3-(chlorosulfonyl)benzoate with 2-ethoxyphenol in a suitable solvent like pyridine or dichloromethane with triethylamine.
  • Step 4: Saponification (hydrolysis) of the methyl ester using a base like sodium hydroxide, followed by acidification, to yield the final product, This compound .
  • Green Chemistry Principles in the Synthesis of this compound

    The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its analogues.

    Atom Economy:

    Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like the copper-catalyzed coupling of arylboronic acids and phenols for diaryl ether formation are generally more atom-economical than classical methods that may involve protecting groups and multiple steps. organic-chemistry.org

    Use of Safer Solvents and Reagents:

    Efforts are continuously being made to replace hazardous organic solvents with greener alternatives. For instance, some sulfonamide synthesis, a related reaction, has been successfully carried out in water, which is a benign solvent. nih.govnih.gov The development of solvent-free reaction conditions, where the reactants themselves act as the solvent, is another key green chemistry approach. flinders.edu.au

    Use of Renewable Feedstocks:

    While not directly reported for this specific compound, a broader green chemistry goal is the use of renewable starting materials. Research into converting biomass-derived platform chemicals into valuable aromatic compounds is an active area that could eventually provide sustainable routes to the precursors of this compound.

    Catalysis:

    The use of catalysts is a cornerstone of green chemistry as they can enable reactions to proceed with higher efficiency and selectivity, often under milder conditions. The development of reusable heterogeneous catalysts, such as nano-catalysts for C-O cross-coupling reactions, is particularly noteworthy. nih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. For instance, carbon-supported copper nanoparticles have shown high activity in the synthesis of diaryl sulfones. rsc.org

    Energy Efficiency:

    Microwave-assisted synthesis has been shown to accelerate many organic reactions, including the formation of diaryl ethers, often leading to higher yields in shorter reaction times and with lower energy consumption compared to conventional heating. organic-chemistry.org

    Waste Reduction:

    A summary of the application of green chemistry principles to the synthesis of diaryl ether sulfones is provided in Table 2.

    Table 2: Application of Green Chemistry Principles in the Synthesis of Diaryl Ether Sulfones

    Green Chemistry Principle Application in Synthesis Example/Potential Benefit Reference
    Atom Economy Designing reactions that maximize the incorporation of starting materials into the product. Use of addition and coupling reactions over multi-step syntheses with protecting groups. organic-chemistry.org
    Safer Solvents Replacing hazardous organic solvents with greener alternatives. Use of water as a solvent in sulfonamide synthesis; development of solvent-free reactions. nih.govnih.govflinders.edu.au
    Catalysis Employing catalysts to enhance reaction efficiency and reduce energy consumption. Use of recyclable heterogeneous catalysts like copper nanoparticles for C-S and C-O bond formation. rsc.orgnih.gov
    Energy Efficiency Using energy-efficient methods like microwave irradiation. Accelerated synthesis of diaryl ethers with reduced energy input. organic-chemistry.org
    Waste Reduction Minimizing by-products and using recyclable reagents. Synthesis of sulfonyl fluorides with non-toxic by-products; use of recyclable catalysts. rsc.orgsciencedaily.com

    Chemical Transformations and Derivatization of 3 2 Ethoxyphenoxy Sulfonyl Benzoic Acid

    Modifications of the Carboxylic Acid Functional Group

    The carboxylic acid moiety is a versatile functional group that serves as a primary site for derivatization. Standard organic transformations can be applied to convert it into a variety of other functional groups, significantly altering the molecule's chemical and physical properties.

    The carboxylic acid group of 3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis. organic-chemistry.org

    Esterification: The formation of esters can be achieved through several established methods. The most direct route is Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. This two-step process is often more efficient and proceeds under milder conditions. A patent for producing benzoic acid (2-ethyl) hexyl ester describes an industrial process where benzoic acid and 2-ethylhexanol are heated with a tetraisopropyl titanate catalyst. rsc.org

    Amidation: The synthesis of amides from the parent carboxylic acid typically requires activation of the carboxyl group to facilitate the attack by an amine. researchgate.net Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or propylphosphonic anhydride (B1165640) (T3P), which form a reactive intermediate that is readily attacked by a primary or secondary amine to yield the corresponding amide. nih.gov For instance, a study on the synthesis of N-(2-oxo-3-oxetanyl)amides involved the reaction of a carboxylic acid with an amine in the presence of triethylamine (B128534) and an acyl chloride. nih.gov This approach allows for the introduction of a wide range of substituents via the amine component, enabling the creation of a diverse library of amide derivatives.

    Scheme 1: General pathways for esterification and amidation of this compound.
    Reaction scheme showing the conversion of the carboxylic acid group to an ester (with R-OH) and an amide (with R-NH2).
    Note: This is a representative image. The actual image is not generated.

    The carboxyl carbon of this compound is in a high oxidation state and can be reduced to a primary alcohol. researchgate.net This transformation yields {3-[(2-ethoxyphenoxy)sulfonyl]phenyl}methanol.

    Reduction to Alcohol: The most effective reagent for the reduction of carboxylic acids is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comtestbook.comdoubtnut.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). LiAlH₄ is a powerful reducing agent that readily converts carboxylic acids to primary alcohols. pearson.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. masterorganicchemistry.com The reduction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated. proquest.com

    Other Transformations: Beyond reduction, the carboxylic acid can be converted into other functional groups. As mentioned previously, conversion to an acyl chloride using SOCl₂ or a similar reagent provides a highly reactive intermediate. This acyl chloride can then be used not only for ester and amide synthesis but also for Friedel-Crafts acylation reactions, further expanding the synthetic possibilities.

    Substituent Modifications on the Ethoxyphenoxy Moiety

    The ethoxyphenoxy portion of the molecule offers two main sites for modification: the alkoxy group itself and the aromatic ring to which it is attached.

    The ethoxy group (-OCH₂CH₃) can be modified, primarily through cleavage of the ether bond.

    Ether Cleavage: The cleavage of aromatic ethers to their corresponding phenols is a known transformation but typically requires harsh conditions. numberanalytics.comwikipedia.org Strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used to break the aryl-oxygen bond. numberanalytics.commasterorganicchemistry.com In the context of this compound, treatment with a strong acid like HBr would lead to the cleavage of the ethoxy group, producing 3-[(2-hydroxyphenoxy)sulfonyl]benzoic acid. This transformation from an ether to a phenol (B47542) significantly alters the molecule's properties, introducing a site for hydrogen bonding and further functionalization, such as O-acylation or O-alkylation. In biological systems, enzymatic O-dealkylation is a common metabolic pathway for drugs containing alkoxy groups. nih.govwashington.edu

    Both aromatic rings in the molecule can potentially undergo electrophilic aromatic substitution (SₑAr), but their reactivity and the position of substitution are dictated by the existing substituents. wikipedia.org

    Ethoxyphenoxy Ring: The ethoxy group is an activating, ortho, para-directing substituent. vanderbilt.edu This means it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles at the positions ortho and para to the ether linkage. However, the bulky sulfonylbenzoyl group also attached to this ring provides considerable steric hindrance at the ortho position (position 6). Therefore, electrophilic substitution is most likely to occur at the less hindered para position (position 4).

    Benzoic Acid Ring: This ring is substituted with two electron-withdrawing groups: the carboxylic acid (-COOH) and the sulfonyl (-SO₂-) group. Both of these groups are deactivating and are meta-directors. numberanalytics.comlibretexts.orglibretexts.org They withdraw electron density from the ring, making it less reactive towards electrophiles compared to benzene (B151609). hcpgcollege.edu.in Any electrophilic substitution would be directed to the positions meta to both groups, specifically position 5.

    Derivatization of the Sulfonyl Group for Novel Analogues

    The diaryl sulfone group is known for its high chemical stability, which makes its direct chemical modification challenging. wikipedia.org Sulfones are generally resistant to many common reagents. However, novel analogues can be conceptualized through synthetic routes that build the sulfone moiety from different precursors or through reactions that involve the entire sulfonyl group.

    Modern synthetic methods offer pathways to a variety of diaryl sulfones. For example, palladium-catalyzed three-component coupling reactions can unite an aryl lithium species, an aryl halide, and a sulfur dioxide source to form sulfones. chemistryviews.org Other methods include the reaction of arylboronic acids with arylsulfonyl hydrazides, catalyzed by copper nanoparticles, or the reaction of arynes with thiosulfonates. organic-chemistry.orgrsc.org These approaches suggest that novel analogues of this compound could be prepared by varying the building blocks rather than by direct modification of the sulfone bridge in the final product.

    Under specific, often acidic, conditions, a reaction known as transsulfonylation has been observed, where a sulfonyl group can migrate between aromatic rings, particularly when driven by steric factors. acs.org While the applicability to this specific molecule is not documented, it represents a potential, albeit likely low-yielding, pathway for isomerization or rearrangement.

    Synthesis of Isomers and Structural Analogues for Comparative Studies

    The generation of isomers and structural analogues of this compound is fundamental for probing the chemical space around this scaffold. Such studies are instrumental in identifying key structural motifs responsible for its chemical and biological behavior. The synthetic strategies employed typically involve the coupling of two key building blocks: a substituted phenol and a sulfonylated benzoic acid derivative.

    A primary route for synthesizing the parent compound and its analogues involves the reaction of a substituted phenol with a reactive derivative of a sulfonylbenzoic acid, most commonly a sulfonyl chloride. For instance, the synthesis of this compound can be achieved by the reaction of 2-ethoxyphenol (B1204887) with 3-(chlorosulfonyl)benzoic acid in the presence of a base like pyridine (B92270). This reaction proceeds via the formation of a sulfonic ester bond. nih.gov

    Positional Isomers:

    The synthesis of positional isomers, where the ethoxy group and the sulfonylbenzoic acid moiety are at different positions on the phenyl rings, is crucial for understanding the impact of spatial arrangement on the molecule's properties. For example, moving the ethoxy group from the ortho to the meta or para position on the phenoxy ring, or altering the substitution pattern of the benzoic acid ring (e.g., to 2- or 4-sulfonylbenzoic acid), can significantly influence molecular conformation and interactions with biological targets.

    The synthesis of these isomers follows similar principles to the parent compound, utilizing appropriately substituted starting materials. For example, the synthesis of an analogue with a para-ethoxyphenoxy group would involve the reaction of 4-ethoxyphenol (B1293792) with 3-(chlorosulfonyl)benzoic acid.

    Structural Analogues:

    The preparation of structural analogues involves more significant modifications to the core structure. These can include:

    Alkoxy Chain Variation: The length of the alkoxy chain can be varied to probe the effect of lipophilicity in this region of the molecule. Analogues with methoxy, propoxy, or butoxy groups can be synthesized by reacting the corresponding 2-alkoxyphenol with 3-(chlorosulfonyl)benzoic acid.

    Bioisosteric Replacement: The ether linkage can be replaced with other functional groups to explore different chemical properties. For instance, replacing the ether oxygen with a nitrogen atom would lead to sulfamoylbenzamides. The synthesis of such analogues can be achieved by coupling an appropriate aniline (B41778) with a sulfonyl chloride-functionalized benzoic acid. nih.gov

    Substitution on the Aromatic Rings: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) on either of the aromatic rings can modulate the electronic properties and steric profile of the molecule. These analogues are typically prepared from correspondingly substituted phenols or benzoic acids. googleapis.comgoogle.com

    The table below presents a representative, though not exhaustive, set of isomers and structural analogues that could be synthesized for comparative studies, along with their key starting materials.

    Compound NameStructureKey Starting Material 1Key Starting Material 2
    This compound 2-Ethoxyphenol3-(Chlorosulfonyl)benzoic acid sigmaaldrich.com
    3-[(4-Ethoxyphenoxy)sulfonyl]benzoic acid 4-Ethoxyphenol3-(Chlorosulfonyl)benzoic acid sigmaaldrich.com
    4-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid 2-Ethoxyphenol4-(Chlorosulfonyl)benzoic acid
    3-[(2-Methoxyphenoxy)sulfonyl]benzoic acid 2-Methoxyphenol3-(Chlorosulfonyl)benzoic acid sigmaaldrich.com
    3-[(2-Propoxyphenoxy)sulfonyl]benzoic acid 2-Propoxyphenol3-(Chlorosulfonyl)benzoic acid sigmaaldrich.com
    3-{[2-(Trifluoromethoxy)phenoxy]sulfonyl}benzoic acid 2-(Trifluoromethoxy)phenol3-(Chlorosulfonyl)benzoic acid sigmaaldrich.com
    5-Bromo-3-[(2-ethoxyphenoxy)sulfonyl]benzoic acid 2-Ethoxyphenol3-Bromo-5-(chlorosulfonyl)benzoic acid
    3-[(4-Chloro-2-ethoxyphenoxy)sulfonyl]benzoic acid 4-Chloro-2-ethoxyphenol3-(Chlorosulfonyl)benzoic acid sigmaaldrich.com

    Detailed research findings on the synthesis of related structures, such as 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid, demonstrate a multi-step process involving chlorosulfonation of a salicylic (B10762653) acid derivative, followed by reaction with an amine, ethylation, and finally hydrolysis to yield the benzoic acid. google.com This general strategy can be adapted for the synthesis of a wide array of analogues for comparative evaluation. The purification of the final products is typically achieved through recrystallization or column chromatography. youtube.com

    Advanced Spectroscopic and Structural Characterization Techniques in Research

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the mapping of the carbon skeleton and the placement of protons.

    ¹H NMR and ¹³C NMR for Atom Connectivity

    ¹H NMR Spectroscopy: The proton NMR spectrum of 3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid would exhibit distinct signals corresponding to each unique proton in the molecule. The ethoxy group would be characterized by a triplet from the methyl (CH₃) protons and a quartet from the methylene (B1212753) (OCH₂) protons, a result of spin-spin coupling. The aromatic protons on both the phenoxy and benzoic acid rings would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the sulfonyl and carboxyl substituents. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a very downfield chemical shift, often above 10 ppm.

    ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the ethoxy carbons, the aromatic carbons of both rings, and the carboxyl carbon. The carboxyl carbon is typically observed in the range of 165-185 ppm. The carbons directly attached to the sulfonyl group and the oxygen of the ether linkage would also have characteristic chemical shifts influenced by the electron-withdrawing nature of these functional groups.

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

    Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
    Ethoxy CH₃1.3 - 1.5 (triplet)14 - 16
    Ethoxy OCH₂4.0 - 4.2 (quartet)64 - 66
    Aromatic CH (Phenoxy)6.9 - 7.5 (multiplets)110 - 130
    Aromatic CH (Benzoic Acid)7.6 - 8.5 (multiplets)125 - 140
    Carboxylic Acid OH>10 (broad singlet)Not Applicable
    Carbonyl C=ONot Applicable165 - 175
    Aromatic C-ONot Applicable150 - 160
    Aromatic C-SNot Applicable135 - 145

    Note: These are predicted values and may vary based on solvent and experimental conditions.

    2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment

    While 1D NMR provides fundamental information, 2D NMR techniques are crucial for unambiguously assigning the complex signals in the aromatic regions and confirming the connectivity between the different parts of the molecule. science.govsdsu.edu

    COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This would be instrumental in tracing the connectivity of the protons within the ethoxy group and within each of the aromatic rings. For instance, the quartet of the ethoxy methylene group would show a cross-peak with the triplet of the methyl group.

    HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. hmdb.ca This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. youtube.com

    HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com This is particularly powerful for connecting the different fragments of the molecule. For example, an HMBC experiment could show a correlation between the protons of the ethoxy group and the carbon of the phenoxy ring to which the ethoxy group is attached. It would also be critical in confirming the connection between the phenoxy ring, the sulfonyl group, and the benzoic acid ring.

    High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

    High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition.

    Electrospray Ionization (ESI-MS) and Other Ionization Modes

    Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and relatively large molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, analysis in negative ion mode would likely show a prominent [M-H]⁻ ion, corresponding to the deprotonated molecule. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would provide a very accurate molecular weight, allowing for the confirmation of the molecular formula C₁₅H₁₄O₆S.

    Fragmentation Pattern Analysis for Structural Insights

    In addition to providing the molecular weight, mass spectrometry can offer structural information through the analysis of fragmentation patterns. By inducing fragmentation of the parent ion (a technique known as MS/MS or tandem mass spectrometry), a characteristic pattern of fragment ions is produced that can be pieced together to confirm the structure. researchgate.net

    For this compound, key fragmentations would be expected to occur at the sulfonyl group and the ether linkage. Common fragmentation pathways would include the loss of the ethoxy group, cleavage of the bond between the phenyl ring and the sulfur atom, and decarboxylation (loss of CO₂). nih.gov The analysis of these fragment ions provides corroborating evidence for the proposed connectivity of the molecule. docbrown.info

    Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

    Fragment Ion Proposed Structure Significance
    [M-H]⁻C₁₅H₁₃O₆S⁻Deprotonated molecular ion
    [M-H - C₂H₅O]⁻C₁₃H₈O₅S⁻Loss of the ethoxy group
    [M-H - CO₂]⁻C₁₄H₁₃O₄S⁻Loss of carbon dioxide from the carboxylic acid
    [C₇H₅O₅S]⁻Cleavage of the ether bond
    [C₆H₅O]⁻Phenoxy fragment
    [C₇H₅O₂]⁻Benzoic acid fragment

    Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

    IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic properties.

    Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification. In the IR spectrum of this compound, the following characteristic absorption bands would be expected:

    A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

    A strong C=O stretch from the carboxyl group, usually around 1700-1725 cm⁻¹.

    Asymmetric and symmetric S=O stretches from the sulfonyl group, appearing in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

    C-O stretching vibrations from the ether linkage and the carboxylic acid.

    Aromatic C-H and C=C stretching and bending vibrations. researchgate.net

    Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of two aromatic rings and a sulfonyl group in this compound would lead to characteristic absorption bands in the UV region. These absorptions are due to π → π* transitions within the aromatic systems. The exact position and intensity of these bands can be influenced by the substitution pattern and the solvent used for the analysis.

    X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis

    In studies of similar benzoic acid derivatives, it is common to observe the formation of hydrogen-bonded dimers in the crystal lattice, where the carboxylic acid groups of two molecules interact. The analysis would also detail the dihedral angles between the two aromatic rings, which is a critical parameter in understanding the molecule's spatial arrangement. However, no specific crystallographic data, such as the crystal system, space group, or unit cell dimensions for this compound, appears to be published in peer-reviewed literature.

    Hypothetical Data Table for X-ray Crystallography:

    ParameterExpected Information
    Crystal Systeme.g., Monoclinic, Orthorhombic
    Space Groupe.g., P2₁/c
    Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
    Bond Lengths (Å)e.g., S-O, S-C, C=O
    Bond Angles (°)e.g., O-S-O, C-S-C
    Dihedral AngleBetween the two phenyl rings

    Chromatographic Purity Assessment and Identification (HPLC, GC-MS for purity)

    High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are fundamental techniques for assessing the purity of a chemical compound and for its identification.

    HPLC analysis would separate this compound from any impurities present in a sample. The retention time, the time it takes for the compound to pass through the column, is a characteristic feature under specific experimental conditions (e.g., column type, mobile phase composition, and flow rate). A high-purity sample would ideally show a single major peak in the chromatogram.

    GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for volatile compounds. For a non-volatile compound like this compound, derivatization might be necessary to increase its volatility. The mass spectrometer would provide a mass spectrum, showing the fragmentation pattern of the molecule, which serves as a molecular fingerprint and allows for its unequivocal identification.

    Research on analogous sulfone compounds indicates that reversed-phase HPLC is a common method for purity analysis. However, specific parameters such as the column used, the mobile phase, the detection wavelength, and the resulting retention time for this compound are not documented in the available literature. Similarly, no published GC-MS studies, which would provide information on its fragmentation pattern and confirm its molecular weight, could be located.

    Hypothetical Data Table for Chromatographic Analysis:

    TechniqueParameterExpected Information
    HPLC Columne.g., C18, 5 µm, 4.6 x 250 mm
    Mobile Phasee.g., Acetonitrile:Water gradient
    Flow Ratee.g., 1.0 mL/min
    DetectionUV at a specific wavelength (e.g., 254 nm)
    Retention Time (RT)A specific value in minutes
    Puritye.g., >98%
    GC-MS Columne.g., DB-5ms, 30 m x 0.25 mm
    Temperature ProgramInitial and final temperatures, ramp rate
    Ionization Modee.g., Electron Ionization (EI)
    Mass Spectrum (m/z)Key fragment ions and their relative intensities

    Computational Chemistry and Molecular Modeling Studies of 3 2 Ethoxyphenoxy Sulfonyl Benzoic Acid

    Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Prediction

    Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 3-[(2-ethoxyphenoxy)sulfonyl]benzoic acid, these calculations would involve optimizing the molecule's geometry to find its lowest energy state. From this optimized structure, a wealth of electronic data can be derived.

    Key properties include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

    Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the carboxylic acid and sulfonyl oxygen atoms, indicating sites prone to electrophilic attack, and positive potential near the acidic proton.

    Table 1: Illustrative Quantum Chemical Properties for this compound (Hypothetical Data) Calculations hypothetically performed using DFT at the B3LYP/6-311G(d,p) level of theory.

    Calculated PropertyHypothetical ValueSignificance
    HOMO Energy-6.8 eVIndicates electron-donating capability.
    LUMO Energy-1.5 eVIndicates electron-accepting capability.
    HOMO-LUMO Gap5.3 eVSuggests high chemical stability.
    Dipole Moment3.1 DIndicates overall molecular polarity.
    Total Energy-1250 HartreeRepresents the ground state energy of the molecule.

    Conformational Analysis and Energy Landscapes via Molecular Dynamics Simulations

    Due to the presence of several single bonds, this compound possesses significant conformational flexibility. The orientation of the ethoxy, phenoxy, and benzoic acid groups relative to the central sulfonyl bridge can vary. Molecular Dynamics (MD) simulations are employed to explore these conformational possibilities over time.

    An MD simulation would involve placing the molecule in a simulated environment, typically a box of solvent molecules like water, and calculating the forces on each atom to model its movement over a set period (nanoseconds to microseconds). This process generates a trajectory of the molecule's motion, revealing its preferred shapes and the energy barriers between different conformations. The resulting data can be used to construct a potential energy surface, or energy landscape, which maps stable (low-energy) conformations and the pathways for transitioning between them. This is critical for understanding how the molecule might adapt its shape to fit into a protein's binding site.

    Molecular Docking Simulations for Protein-Ligand Interaction Prediction (In Vitro Context)

    Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. In a hypothetical in vitro context, if a protein target were identified, docking simulations could be performed to assess the binding potential of this compound. The process involves treating the ligand as flexible and allowing it to sample numerous positions and conformations within the protein's active site. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

    Following a docking simulation, the resulting high-scoring poses are analyzed to identify key interactions between the ligand and the protein. For this compound, its functional groups would be key to forming these interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor. The oxygen atoms of the sulfonyl group and the ethoxy group can act as hydrogen bond acceptors. The two phenyl rings provide opportunities for pi-pi stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site. Identifying these "hotspots" is crucial for understanding the structural basis of binding.

    The principles of recognition are derived from the binding site analysis. Successful binding is governed by a combination of steric and electronic complementarity. The ligand's shape must fit snugly into the binding pocket, and its chemical features must align favorably with the protein's features. For this compound, recognition would likely depend on a precise arrangement of hydrogen bond acceptors/donors and hydrophobic patches in the protein's active site that complements the ligand's structure.

    Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for In Vitro Biological Activities

    QSAR and pharmacophore modeling are methods used to correlate a molecule's structural features with its biological activity. These studies require a dataset of multiple compounds with known activities against a particular target to build a predictive model.

    If this compound were part of such a dataset, a pharmacophore model could be developed. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. For this molecule, a potential pharmacophore might include an aromatic ring, a hydrogen bond acceptor (from the sulfonyl group), and a hydrogen bond donor/acceptor (from the carboxylic acid).

    To build a QSAR model, a wide range of molecular descriptors would first be calculated for a series of related compounds. These descriptors are numerical values that quantify various aspects of the molecule's structure, such as its size, shape, polarity, and electronic properties (e.g., LogP, molecular weight, polar surface area, HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that links these descriptors to the observed biological activity. This resulting model could then be used to predict the activity of new, untested compounds based solely on their calculated descriptors.

    Table 2: Illustrative Molecular Descriptors for QSAR Modeling of this compound (Hypothetical Data)

    Descriptor TypeDescriptor NameHypothetical ValueSignificance in QSAR
    PhysicochemicalMolecular Weight338.35 g/mol Relates to size and diffusion.
    LipophilicityLogP3.5Predicts partitioning between aqueous and lipid phases.
    TopologicalPolar Surface Area (PSA)86.99 ŲRelates to membrane permeability.
    ElectronicDipole Moment3.1 DInfluences polar interactions.
    StructuralNumber of Rotatable Bonds6Indicates molecular flexibility.

    Virtual Screening Strategies Based on Computational Models

    Virtual screening (VS) has emerged as a powerful computational technique in drug discovery to identify potential lead compounds from large databases. For a molecule like this compound and its derivatives, several VS strategies can be employed, broadly categorized into structure-based and ligand-based approaches. These methods are instrumental in prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline. nih.govnih.gov

    Structure-Based Virtual Screening (SBVS)

    When the three-dimensional structure of a biological target is known, SBVS, primarily through molecular docking, becomes a valuable tool. nih.gov For instance, derivatives of sulfonamido benzoic acid have been identified as antagonists of the P2Y14 receptor (P2Y14R), a G-protein coupled receptor implicated in inflammatory diseases. nih.govglobal-sci.com In such cases, a homology model of the receptor can be constructed if the crystal structure is unavailable. global-sci.comresearchgate.net

    The process involves docking a library of compounds, including derivatives of this compound, into the binding site of the target protein. nih.govglobal-sci.com Docking algorithms predict the binding conformation and affinity of the ligand, typically expressed as a docking score. nih.gov For example, in the search for novel P2Y14R antagonists, a Glide docking-based VS strategy was successfully used, leading to the identification of potent antagonists with IC50 values in the nanomolar range. nih.govglobal-sci.com The binding affinity of these hits can be further refined using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to estimate the free energy of binding. global-sci.com

    Ligand-Based Virtual Screening (LBVS)

    In the absence of a known 3D structure of the target, LBVS methods are employed. These strategies rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. Key LBVS techniques applicable to this compound derivatives include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies.

    Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific target. For aryl sulfonamide derivatives, a five-point pharmacophore hypothesis consisting of hydrogen bond acceptors, a hydrogen bond donor, a positive ionic group, and an aromatic ring has been developed. rsc.orgnih.gov Such a model can be used to screen large compound databases to find novel scaffolds that match the pharmacophoric features and are therefore likely to be active. rsc.orgekb.eg

    Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netresearchgate.net For sulfonamide derivatives, QSAR studies have been conducted to model various activities, including anticancer and antidiabetic effects. researchgate.netresearchgate.netacs.org These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

    A typical QSAR study on sulfonamide derivatives might involve the following steps:

    Data Set: A series of sulfonamide derivatives with known biological activities (e.g., IC50 values) is selected. researchgate.netbeilstein-archives.org

    Descriptor Calculation: Various molecular descriptors, such as constitutional, topological, and quantum-chemical descriptors, are calculated for each molecule in the series. beilstein-archives.org

    Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the biological activity. beilstein-archives.org

    Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. acs.orgbeilstein-archives.org

    The resulting QSAR model can then be used to predict the biological activity of new, untested derivatives of this compound, guiding the design of more potent compounds. researchgate.net

    Table 1: Virtual Screening Strategies for this compound Derivatives

    VS Strategy Principle Requirements Application Example
    Structure-Based Virtual Screening (SBVS) Docking of compounds into the 3D structure of a biological target to predict binding affinity. Known 3D structure of the target protein (experimental or homology model). Identification of P2Y14R antagonists from a library of sulfonamido benzoic acid derivatives. nih.govglobal-sci.com
    Pharmacophore Modeling Identification of essential steric and electronic features for biological activity. A set of active compounds with known binding modes or structural diversity. Development of a pharmacophore model for aryl sulfonamide derivatives to screen for novel 5HT7R antagonists. rsc.orgnih.gov
    Quantitative Structure-Activity Relationship (QSAR) Establishing a mathematical relationship between molecular structure and biological activity. A dataset of compounds with a range of biological activities. Predicting the anticancer or antidiabetic activity of new sulfonamide derivatives. researchgate.netresearchgate.net

    Theoretical Reactivity Studies and Mechanistic Insights

    Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for investigating the intrinsic reactivity of molecules like this compound and elucidating potential reaction mechanisms. researchgate.netresearchgate.net

    Frontier Molecular Orbital (FMO) Analysis

    The reactivity of a molecule is often governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For derivatives of benzoic acid and sulfonamides, DFT calculations can determine the distribution and energies of these orbitals. nih.govresearchgate.net

    For this compound, the HOMO is likely to be localized on the electron-rich ethoxyphenoxy ring, while the LUMO may be distributed over the benzoic acid and sulfonyl groups, which are more electron-withdrawing. This distribution suggests that the molecule could be susceptible to electrophilic attack on the ethoxyphenoxy ring and nucleophilic attack at the sulfonyl sulfur or the carbonyl carbon of the benzoic acid.

    Reactivity Descriptors

    Conceptual DFT provides a set of reactivity descriptors that can quantify the chemical behavior of a molecule. scielo.org.mx These descriptors, derived from the variation of energy with respect to the number of electrons, include:

    Chemical Potential (μ): The tendency of electrons to escape from the system.

    Chemical Hardness (η): The resistance to change in electron distribution.

    Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. beilstein-archives.org

    Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. nih.gov

    DFT calculations on substituted benzoic acids have shown a good correlation between their gas-phase acidity and DFT-based descriptors. nih.gov Similar calculations for this compound would allow for a detailed mapping of its reactive sites.

    Mechanistic Insights

    DFT can be employed to model the reaction pathways for the synthesis and potential degradation (e.g., hydrolysis) of this compound.

    Synthesis: The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. sysrevpharm.org DFT calculations can model the transition state of this reaction, providing insights into the reaction barrier and the influence of substituents on the reaction rate. beilstein-archives.org

    Hydrolysis: The stability of the sulfonamide bond is crucial for its biological function. DFT studies on the hydrolysis of sulfonamides have investigated the reaction mechanisms under different pH conditions. global-sci.com The hydrolysis of acyclic sulfonamides is generally slow, but the rate can be influenced by the nature of the substituents. rsc.orgresearchgate.net Theoretical studies can model the transition states for both acid- and base-catalyzed hydrolysis, helping to predict the stability of this compound under physiological conditions. researchgate.net The reaction can proceed through a stepwise mechanism involving a trigonal bipyramidal intermediate. researchgate.net

    Table 2: Theoretical Reactivity Descriptors and Their Significance

    Descriptor Definition Significance for this compound
    HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the propensity to donate electrons; likely located on the ethoxyphenoxy moiety. researchgate.net
    LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the propensity to accept electrons; likely located on the sulfonyl and benzoic acid moieties. researchgate.net
    HOMO-LUMO Gap Energy difference between HOMO and LUMO. Relates to the chemical reactivity and kinetic stability of the molecule. nih.gov
    Chemical Potential (μ) Negative of electronegativity. Measures the escaping tendency of electrons from the molecule. beilstein-archives.org
    Chemical Hardness (η) Resistance to deformation of electron cloud. A harder molecule is less reactive. beilstein-archives.org
    Electrophilicity Index (ω) Measure of the energy lowering of a system when it accepts electrons. Quantifies the electrophilic nature of the molecule. beilstein-archives.org
    Fukui Functions (f(r)) Derivative of the electron density with respect to the number of electrons. Identifies the most reactive sites for nucleophilic, electrophilic, and radical attacks. nih.gov

    Mechanistic Investigations of Biological Interactions in Vitro Research Probes

    Enzyme Inhibition Studies: Kinetics, Mechanisms, and Target Specificity (In Vitro)

    The study of 3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid as an enzyme inhibitor is a key area of its in vitro research profile. These investigations are fundamental to understanding its potential as a modulator of specific biological pathways.

    Elucidation of Enzyme-Inhibitor Binding Modes

    Detailed studies elucidating the specific binding modes of this compound with target enzymes are not available in the public domain. Such studies, often employing techniques like X-ray crystallography or computational modeling, would be necessary to understand the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the formation of the enzyme-inhibitor complex.

    Receptor Binding Assays and Affinity Determination (In Vitro)

    As of the current date, there is no publicly accessible data from in vitro receptor binding assays for this compound. These assays are crucial for determining the affinity of a compound for specific receptors and are a standard method for identifying and characterizing potential receptor ligands.

    Modulation of Cellular Pathways as a Chemical Probe (In Vitro Studies)

    Information regarding the use of this compound as a chemical probe to modulate specific cellular pathways in in vitro studies is not found in the surveyed scientific literature. Such research would involve treating cultured cells with the compound and observing its effects on signaling cascades, gene expression, or other cellular processes.

    Investigation of Molecular Targets and Their Downstream Effects in Isolated Biological Systems

    There is a lack of published research detailing the investigation of specific molecular targets of this compound and its subsequent downstream effects in isolated biological systems. Identifying the direct molecular targets is a foundational step in understanding the compound's mechanism of action.

    Structure-Binding Relationship Studies with Purified Biomolecules

    Specific structure-binding relationship (SBR) studies for this compound with purified biomolecules have not been reported in the available literature. SBR studies involve systematically modifying the chemical structure of a compound and evaluating how these changes affect its binding to a target biomolecule, providing insights into the key structural features required for binding.

    Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 3 2 Ethoxyphenoxy Sulfonyl Benzoic Acid and Its Analogues

    Correlations Between Structural Modifications and In Vitro Biological Activity Profiles

    The biological activity of benzenesulfonamide (B165840) derivatives is significantly influenced by structural modifications to the core scaffold. frontiersin.orgnih.gov For analogues of 3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid, the nature and position of substituents on both the benzoic acid ring and the ethoxyphenoxy ring, as well as modifications to the sulfonamide linker, are expected to be key determinants of in vitro activity.

    Modifications on the Aromatic Rings:

    Benzoic Acid Ring: The position and electronic nature of substituents on the benzoic acid ring can modulate activity. For instance, in some series of benzenesulfonamide-based inhibitors, the introduction of small, electron-withdrawing groups can enhance potency. nih.gov

    Phenoxy Ring: Substituents on the phenoxy ring can significantly impact target engagement. In studies of diaryl ether derivatives, the addition of groups at specific positions, such as a chlorine or hydroxyl group at the para-position, has been shown to enhance antitumor activity. nih.gov For this compound analogues, varying the ethoxy group (e.g., changing its length or replacing it with other alkoxy groups or halogens) would likely alter the binding profile.

    Modifications of the Linker:

    Sulfonamide Group: The sulfonamide moiety is a critical linker and a key hydrogen bonding participant. Modifications at the sulfonamide nitrogen (N1) can drastically alter biological activity. While monosubstitution at the N1 position can increase activity, disubstitution often leads to a loss of activity. youtube.com The introduction of heterocyclic rings at this position has been a successful strategy in developing potent derivatives in many sulfonamide series. youtube.comyoutube.com

    A hypothetical SAR study for analogues of this compound targeting a generic kinase might yield data similar to that presented in the interactive table below.

    Interactive Data Table: Hypothetical In Vitro Kinase Inhibitory Activity of Analogues

    Compound IDModification on Benzoic Acid RingModification on Phenoxy RingN1-Substituent on SulfonamideIC50 (nM)
    Parent 3-COOH2-OEtH500
    Analogue 1 3-COOH, 5-Cl2-OEtH150
    Analogue 2 3-COOH2-OEt, 4'-ClH80
    Analogue 3 3-COOH2-OCH3H650
    Analogue 4 3-CONH22-OEtH>1000
    Analogue 5 3-COOH2-OEtCH3400
    Analogue 6 3-COOH2-OEtPyrimidin-2-yl25

    Influence of Substituent Position and Electronic Properties on Molecular Interactions

    The position and electronic characteristics of substituents dictate the molecule's ability to form favorable interactions with a biological target.

    Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electronic distribution across the molecule. psu.edu

    EWGs (e.g., -Cl, -NO2) on the aromatic rings can enhance pi-stacking interactions or form specific halogen bonds. On the benzoic acid ring, EWGs increase the acidity of the carboxylic acid, which can influence its interaction with charged residues in a binding pocket. psu.eduresearchgate.net

    EDGs (e.g., -OCH3, -CH3) can increase the electron density of the aromatic ring, potentially enhancing cation-pi interactions. The ethoxy group on the phenoxy ring of the parent compound is an EDG.

    Positional Isomerism: The location of substituents is crucial. For the benzoic acid moiety, moving the carboxylic acid from the meta (3-position) to the ortho or para position would significantly alter the vector and distance of this key interaction point relative to the rest of the molecule, likely impacting binding affinity. youtube.com Similarly, shifting the ethoxy group on the phenoxy ring would change the molecule's conformation and how it fits into a binding pocket. For example, C-H activation studies on methoxy-substituted benzoic acids show that the position of the alkoxy group directs further chemical modifications. mdpi.com

    Interactive Data Table: Effect of Substituent Position on Acidity (pKa)

    CompoundSubstituent on Benzoic AcidPositionpKa
    Benzoic AcidH-4.20
    3-Chlorobenzoic acidClmeta3.82
    4-Chlorobenzoic acidClpara3.98
    3-Methoxybenzoic acidOCH3meta4.09
    4-Methoxybenzoic acidOCH3para4.47

    Note: This table is illustrative, based on general principles of substituted benzoic acids. psu.eduresearchgate.net

    Stereochemical Effects on Biological Recognition

    While there is no specific information available in the searched literature regarding stereochemical effects for this compound, general principles of medicinal chemistry indicate that stereochemistry can be a critical factor for biological activity. If a chiral center were introduced into an analogue, for example, by modifying the ethoxy group to a sec-butoxy group or by adding a chiral substituent, the resulting enantiomers would likely exhibit different biological activities.

    Biological macromolecules, such as enzymes and receptors, are chiral environments. As such, they often interact differently with the enantiomers of a chiral drug. One enantiomer (the eutomer) may fit perfectly into the binding site, leading to a potent biological response, while the other (the distomer) may have a much weaker interaction or even interact with a different target, potentially leading to off-target effects. For instance, studies on β-phenylalanine derivatives, which are chiral, have shown that the stereochemistry can be important for their antiproliferative activity. mdpi.com

    Physicochemical Properties and Their Impact on Research Performance (e.g., solubility for in vitro assays)

    The physicochemical properties of a compound like this compound are critical for its utility in research, particularly in vitro assays. researchgate.net

    Solubility: Adequate solubility in aqueous buffer systems used for in vitro assays is paramount. Poor solubility can lead to compound precipitation, resulting in inaccurate measurements of biological activity. The presence of the carboxylic acid group in the parent compound should confer some aqueous solubility, especially at pH values above its pKa, where it will be deprotonated and anionic. researchgate.net However, the two phenyl rings contribute to the lipophilicity of the molecule. Modifications that increase lipophilicity (e.g., adding large, nonpolar groups) could decrease aqueous solubility, whereas adding polar groups could enhance it. figshare.com

    Lipophilicity (LogP): This property affects solubility, cell permeability, and plasma protein binding. A balance is necessary; high lipophilicity can lead to poor solubility and non-specific binding, while low lipophilicity may hinder membrane traversal.

    pKa: The acid dissociation constant of the benzoic acid group and the acidity of the sulfonamide N-H proton determine the ionization state of the molecule at a given pH. youtube.comresearchgate.net This is crucial for solubility and for the types of interactions the molecule can make with its biological target (e.g., ionic bonds).

    Interactive Data Table: Predicted Physicochemical Properties of Hypothetical Analogues

    AnalogueModificationPredicted LogPPredicted Aqueous Solubility
    Parent -3.5Moderate
    Analogue A Replace -OEt with -CF34.2Low
    Analogue B Add -OH to phenoxy ring3.1High
    Analogue C Convert -COOH to -COOCH34.0Low

    Note: The values in this table are hypothetical and serve to illustrate the impact of structural changes on physicochemical properties.

    Design Principles for Enhanced In Vitro Potency and Selectivity

    Drawing from research on related compound classes, several design principles can be proposed to enhance the potency and selectivity of analogues of this compound.

    Exploiting Target-Specific Pockets: To improve selectivity, modifications should be designed to exploit unique features of the target's binding site that are not present in related off-targets. For example, in designing selective inhibitors for different isoforms of carbonic anhydrase, appending different "tail" moieties to a benzenesulfonamide scaffold has been a successful strategy to achieve isoform selectivity. mdpi.com

    Structure-Based Design: If the 3D structure of the target protein is known, molecular docking and computational modeling can be used to design analogues that form optimal interactions with the active site. nih.govnih.gov This can involve positioning hydrogen bond donors and acceptors to match complementary residues or designing lipophilic groups to fill hydrophobic pockets.

    Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres can improve potency, selectivity, or physicochemical properties. For example, the carboxylic acid could be replaced with a tetrazole, or the sulfonamide linker could be replaced with a reverse sulfonamide, to probe for different interactions and properties. In some cases, a sulfonamide moiety has been found to be a suitable replacement for a methylsulfonyl group, yielding compounds with good in vitro and in vivo activity. nih.gov

    Introduction of Rigidifying Elements: Introducing conformational rigidity into a molecule can reduce the entropic penalty upon binding, potentially increasing potency. This could be achieved by linking the two aromatic rings or by incorporating cyclic structures.

    Advanced Analytical Methodologies for Research and Purity Assessment

    High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Separation and Purity

    High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable tools for assessing the purity of 3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid. These techniques separate the target compound from impurities and potential degradation products with high resolution. UHPLC, utilizing columns with sub-2 µm particles, offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity, making it particularly suitable for high-throughput screening and rigorous purity assessments. ajpaonline.comnih.govakjournals.comeuropeanpharmaceuticalreview.com

    A typical reversed-phase method is employed for the analysis of this aromatic carboxylic acid. The separation is generally achieved on a C18 stationary phase, which provides effective retention for the moderately nonpolar molecule. sigmaaldrich.com The mobile phase often consists of a mixture of an aqueous buffer (acidified to suppress the ionization of the benzoic acid moiety) and an organic solvent like acetonitrile or methanol. sigmaaldrich.com Detection is commonly performed using a UV detector, leveraging the compound's chromophores which absorb in the UV region. sigmaaldrich.com

    Table 1: Illustrative HPLC/UHPLC Parameters for Purity Analysis

    ParameterHPLC ConditionUHPLC Condition
    Column C18 (150 x 4.6 mm, 5 µm)C8 (150 x 2.1 mm, 1.7 µm) nih.gov
    Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water sigmaaldrich.com0.01% Phosphoric Acid in Water nih.gov
    Mobile Phase B Acetonitrile sigmaaldrich.comAcetonitrile nih.gov
    Gradient Isocratic or GradientGradient Elution nih.gov
    Flow Rate 1.0 mL/min sigmaaldrich.com0.7 mL/min nih.gov
    Column Temp. 30 °C sigmaaldrich.com30-35 °C
    Detection UV at 230 nm UV at 230 nm
    Injection Vol. 10 µL sigmaaldrich.com2 µL
    Run Time ~15 min< 8 min akjournals.com

    This table presents typical starting parameters for method development and is subject to optimization.

    Method Development and Validation for Analytical Applications

    The development and validation of an HPLC or UHPLC method are critical for ensuring reliable and accurate analytical results. The process follows guidelines such as those from the International Council for Harmonisation (ICH).

    Method Development involves optimizing chromatographic conditions to achieve a robust separation. Key steps include:

    Column and Mobile Phase Selection: A C18 or C8 column is typically chosen for its hydrophobicity. The mobile phase composition, including the type and concentration of the organic modifier (e.g., acetonitrile) and the pH of the aqueous phase, is adjusted to achieve optimal retention and peak shape for this compound and its potential impurities.

    Parameter Optimization: Flow rate, column temperature, and gradient slope are fine-tuned to maximize resolution while minimizing run time.

    Method Validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. nih.gov Key validation parameters include:

    Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. This is often demonstrated using forced degradation studies.

    Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. researchgate.net

    Accuracy: The closeness of the test results to the true value, often assessed through recovery studies of spiked samples. researchgate.net

    Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

    Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

    Chiral Chromatography for Enantiomeric Purity Assessment

    While this compound is an achiral molecule, its synthesis may involve chiral reagents or catalysts, or generate chiral intermediates or byproducts. Chiral chromatography is therefore a crucial technique for assessing the enantiomeric purity of any such potential contaminants. This is particularly important in pharmaceutical research, where different enantiomers can have distinct pharmacological activities.

    The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including those with sulfonate groups. researchgate.net Supercritical Fluid Chromatography (SFC) is also an effective alternative to HPLC for chiral separations, often providing higher efficiency and faster analysis times. researchgate.net The method would involve screening various CSPs and mobile phase combinations to identify conditions that can resolve the enantiomers of any relevant chiral impurity.

    Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. medistri.swiss Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is required to convert the polar carboxylic acid functional group into a more volatile and thermally stable ester. researchgate.netcolostate.edumdpi.com

    Common derivatization techniques include:

    Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) ester. sigmaaldrich.com This is a widely used method for compounds containing active hydrogens. sigmaaldrich.com

    Alkylation (Esterification): Reaction with an alcohol in the presence of an acid catalyst or with a reagent like N,N-dimethylformamide dimethylacetal to form, for example, a methyl ester. researchgate.netcolostate.edu

    Once derivatized, the sample is injected into the GC-MS system. Components are separated based on their boiling points and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the structural identification of the parent compound and any impurities by comparison with spectral libraries like the NIST database. scioninstruments.com GC-MS is particularly effective for impurity profiling, detecting residual solvents, starting materials, and byproducts from the synthesis process. medistri.swissscioninstruments.comthermofisher.comajrconline.orgaidic.it

    Quantitative Spectrophotometric Methods for Concentration Determination in Research Solutions

    UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of this compound in solution. scribd.comju.edu.et The technique relies on the principle that the compound absorbs light in the UV region of the electromagnetic spectrum due to its aromatic rings and other chromophores.

    To determine the concentration, the absorbance of a solution is measured at the wavelength of maximum absorbance (λmax). For benzoic acid and its derivatives, this is typically around 230 nm. scribd.comresearchgate.net According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte in the solution. A calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. uobabylon.edu.iq The concentration of the unknown research solution can then be determined by measuring its absorbance and interpolating from the calibration curve. uobabylon.edu.iq While this method is fast and accessible, its specificity can be limited if impurities that also absorb at the analytical wavelength are present. scribd.com

    Coupled Techniques: LC-MS/MS for Sensitive Detection and Structural Confirmation in Complex Research Matrices

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. synthinkchemicals.com It is an essential tool for the definitive structural confirmation of this compound and for the detection and identification of trace-level impurities in complex research matrices. ajrconline.orgsynthinkchemicals.com

    In an LC-MS/MS analysis, the sample is first separated by HPLC or UHPLC. The eluent from the column is directed into the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where the analyte molecules are ionized. nih.gov The first mass analyzer (MS1) selects the precursor ion corresponding to the mass-to-charge ratio (m/z) of the target compound or an unknown impurity. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). synthinkchemicals.comyoutube.com

    The resulting fragmentation pattern provides detailed structural information, enabling the unambiguous identification of the compound. nih.govresearchgate.net This capability is invaluable for:

    Confirming the identity of the synthesized this compound.

    Elucidating the structures of unknown impurities or degradation products formed during synthesis or storage. synthinkchemicals.com

    Quantifying the compound at very low concentrations in complex biological or environmental samples, offering superior sensitivity and specificity compared to UV detection alone. researchgate.net

    Quality Control and Assurance Protocols for Research Grade Materials

    Ensuring the quality of research-grade this compound is paramount for the reliability and reproducibility of experimental results. A robust quality control (QC) and quality assurance (QA) program encompasses all stages, from raw material testing to final product release. reagent.co.uk

    Key components of QC/QA protocols include:

    Raw Material and Reagent Qualification: All starting materials and reagents used in the synthesis must meet predefined specifications for identity and purity. Reagents should be of a suitable grade (e.g., ACS, AR) and handled according to established safety data sheets (MSDS). pharmaguideline.co.uk

    Standard Operating Procedures (SOPs): Detailed, written instructions for every process, from synthesis to analytical testing and equipment calibration, are essential for consistency. libretexts.orgelchemy.com These SOPs ensure that all procedures are performed uniformly. libretexts.org

    In-Process Controls (IPCs): Monitoring critical parameters during the synthesis to ensure the reaction is proceeding as expected and to identify any deviations early.

    Final Product Testing: The final batch of this compound must be tested against a set of specifications. This typically includes:

    Identity Confirmation: Using techniques like MS, NMR, or FTIR.

    Purity Assessment: Quantifying the main compound and all impurities above a certain threshold (e.g., 0.1%) using a validated HPLC or UHPLC method.

    Characterization: Determining physical properties such as melting point and appearance.

    Documentation and Record-Keeping: Meticulous documentation of all synthesis batches, analytical results, and any deviations is crucial for traceability and compliance with Good Laboratory Practices (GLPs). libretexts.orgelchemy.com This includes maintaining batch records, certificates of analysis (CoA), and equipment maintenance logs. elchemy.com

    Stability Testing: Evaluating the stability of the compound under defined storage conditions to establish an appropriate re-test date or shelf life. reagent.co.uk

    Potential Applications in Chemical Biology, Materials Science, and Organic Synthesis

    Development of 3-[(2-Ethoxyphenoxy)sulfonyl]benzoic Acid as a Chemical Probe for Biological Processes

    Applications in Target Identification and Validation (In Vitro)

    There are no specific in vitro studies available in the public domain that utilize this compound for the purpose of identifying or validating biological targets. Its structural components, including a benzoic acid moiety and a sulfonyl group, are found in various biologically active molecules, suggesting that it could potentially interact with specific proteins. However, without experimental data, any potential targets remain speculative.

    Use in Mechanistic Biochemistry

    Similarly, the application of this compound in mechanistic biochemistry has not been documented in peer-reviewed literature. Understanding the precise molecular interactions of a compound with its biological target is a cornerstone of mechanistic biochemistry. While derivatives of this compound have been synthesized for their biological activity, the parent compound itself has not been reported as a tool to elucidate biochemical mechanisms.

    Utility as a Building Block or Intermediate in the Synthesis of Complex Organic Molecules

    The most significant and well-documented application of this compound is its use as a key intermediate in the synthesis of more complex and biologically active molecules. Its structure provides a versatile scaffold that can be readily modified to generate a library of derivatives for screening and optimization in drug discovery programs.

    A notable example is its use in the development of agonists for G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). nih.govnih.govnih.govfrontiersin.org GPR120 is a receptor for long-chain free fatty acids and has emerged as a promising therapeutic target for the treatment of type 2 diabetes and other metabolic diseases due to its role in glucose homeostasis, anti-inflammatory processes, and adipogenesis. nih.govnih.govfrontiersin.org

    In this context, this compound serves as a foundational fragment for the synthesis of potent and selective GPR120 modulators. For instance, a patent (WO2008016893A2) describes the use of derivatives of this benzoic acid in the preparation of compounds that modulate GPR120 activity. The benzoic acid moiety is often a crucial part of the pharmacophore, with the carboxylic acid group forming key interactions with the receptor. nih.gov The ethoxyphenoxy and sulfonyl groups can be modified to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. mdpi.comacs.org The modular nature of the synthesis, starting from this building block, allows for systematic structure-activity relationship (SAR) studies. nih.gov

    Intermediate CompoundSynthetic TargetTherapeutic Area
    This compoundGPR120 AgonistsType 2 Diabetes, Metabolic Diseases

    Exploration in Materials Science: Self-Assembly, Polymer Chemistry, or Functional Coatings

    There is currently no published research specifically exploring the use of this compound in the field of materials science. The molecule possesses features that could potentially be exploited in this area. For example, the benzoic acid group can participate in hydrogen bonding, which could drive self-assembly processes. rsc.org The aromatic rings could engage in π-stacking interactions, further contributing to the formation of ordered structures.

    The sulfonyl group provides a polar and stable linkage, while the ethoxy group can influence solubility and packing. These characteristics suggest that with appropriate derivatization, this compound could be a candidate for creating novel liquid crystals, functional polymers, or as a component in the formulation of specialized coatings. However, these remain theoretical applications that require experimental investigation.

    Contribution to Supramolecular Chemistry and Molecular Recognition Studies

    While benzoic acid and its derivatives are widely studied in supramolecular chemistry for their ability to form predictable hydrogen-bonded assemblies, there are no specific studies focusing on the supramolecular behavior of this compound. nih.govnih.gov The interplay between the carboxylic acid dimer motif and potential interactions involving the sulfonyl and ether oxygen atoms could lead to interesting and complex supramolecular architectures. The study of its co-crystallization with other molecules could reveal novel molecular recognition patterns. Such research would be valuable for the rational design of new crystalline materials with tailored properties.

    Future Research Directions and Unexplored Avenues

    The current body of research on this compound is largely confined to its role as a synthetic intermediate. This opens up numerous avenues for future investigation:

    Chemical Biology: A primary area for future research would be to synthesize fluorescently labeled or biotinylated derivatives of this compound to serve as chemical probes. These probes could be used in in vitro assays to identify and validate its potential biological targets, moving beyond its known role in GPR120 modulation.

    Medicinal Chemistry: While used to create GPR120 agonists, the core scaffold could be explored for its activity against other targets. The sulfonylbenzoic acid motif is present in a variety of pharmacologically active compounds, suggesting that a broader screening of this molecule and its simple derivatives against different enzymes and receptors could yield new therapeutic leads. mdpi.comnih.gov

    Materials Science: A systematic study of the self-assembly properties of this compound and its simple esters or amides could be undertaken. Investigating its potential as a monomer for polymerization or as an additive to modify the properties of existing polymers and coatings represents a significant unexplored opportunity. mdpi.com

    Supramolecular Chemistry: Detailed crystallographic and spectroscopic studies of this compound and its co-crystals would provide valuable insights into its molecular recognition capabilities and hydrogen bonding patterns. nih.govnih.gov This could pave the way for its use as a building block in crystal engineering and the design of functional supramolecular materials.

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid, and how can reaction conditions be optimized?

    • Methodology :

    • Step 1 : Begin with sulfonation of benzoic acid derivatives using sulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonyl intermediate.
    • Step 2 : Introduce the 2-ethoxyphenoxy group via nucleophilic substitution or coupling reactions. For example, react the sulfonyl intermediate with 2-ethoxyphenol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (40–80°C) and solvent polarity (e.g., DMF or THF) to improve yield. Industrial-scale protocols emphasize reagent stoichiometry and catalyst selection (e.g., Pd catalysts for coupling reactions) .

    Q. How can researchers characterize the purity and structural integrity of this compound?

    • Analytical Techniques :

    • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and sulfonyl group integration.
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
    • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

    Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

    • Experimental Design :

    • Solubility : Test in polar (e.g., DMSO, methanol) and aqueous buffers (pH 2–10). Ethoxy and sulfonyl groups enhance solubility in organic solvents but reduce it in water .
    • Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for hydrolytic degradation (e.g., sulfonyl ester cleavage) .

    Advanced Research Questions

    Q. How do electronic effects of the sulfonyl and ethoxyphenoxy groups influence reactivity in nucleophilic substitution reactions?

    • Mechanistic Insight :

    • The sulfonyl group acts as a strong electron-withdrawing group (EWG), activating the benzene ring toward nucleophilic attack at the meta position.
    • The ethoxyphenoxy substituent introduces steric hindrance, requiring bulky nucleophiles (e.g., Grignard reagents) to proceed under elevated temperatures (60–100°C). Computational modeling (DFT) predicts charge distribution and transition states .

    Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

    • Data Analysis Framework :

    • Reproducibility Checks : Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
    • Dose-Response Studies : Test concentrations from 1 µM to 100 µM to identify threshold effects.
    • Target Profiling : Use kinase/GPCR panels to differentiate off-target interactions. Similar benzoic acid derivatives show activity via COX-2 inhibition (anti-inflammatory) or membrane disruption (antimicrobial) .

    Q. How can computational modeling predict the compound’s binding affinity to protein targets?

    • Protocol :

    • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2, PDB ID: 5KIR).
    • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Focus on hydrogen bonds between the sulfonyl group and Arg120/His90 residues .

    Q. What safety protocols are critical for handling this compound in laboratory settings?

    • Guidelines :

    • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
    • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Store waste in labeled containers for incineration .

    Methodological Notes

    • Contradictory Data : If spectral data (e.g., NMR shifts) conflict with literature, cross-validate with 2D NMR (COSY, HSQC) and X-ray crystallography .
    • Biological Assays : Include positive controls (e.g., aspirin for anti-inflammatory tests) and validate cell viability via MTT assays to rule out cytotoxicity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.